H-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-Gly-Gly-OH
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Overview
Description
Penetratin is a cell-penetrating peptide derived from the Antennapedia homeodomain of Drosophila melanogaster. It is known for its ability to translocate across biological membranes, facilitating the delivery of various molecular cargoes into cells. This property makes it a valuable tool in the fields of drug delivery, molecular biology, and therapeutic development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Penetratin is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Penetratin follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is employed for purification, ensuring the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Penetratin can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under basic conditions.
Substitution: Halogenation agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide bonds, while reduction may result in the formation of thiols .
Scientific Research Applications
Penetratin has a wide range of applications in scientific research:
Chemistry: Used as a tool for studying membrane permeability and peptide interactions.
Biology: Facilitates the delivery of proteins, nucleic acids, and other molecules into cells.
Medicine: Explored for its potential in drug delivery systems, particularly for targeting intracellular pathways.
Industry: Utilized in the development of novel therapeutic agents and diagnostic tools
Mechanism of Action
Penetratin exerts its effects by translocating across the plasma membrane through an energy-independent mechanism. It interacts with the lipid bilayer, allowing it to penetrate the cell membrane and deliver its cargo into the cytoplasm and nucleus. This process involves the formation of transient pores or the disruption of the membrane structure .
Comparison with Similar Compounds
Penetratin is part of a broader class of cell-penetrating peptides (CPPs). Similar compounds include:
TAT Peptide: Derived from the HIV-1 Tat protein, known for its high efficiency in translocating across membranes.
Oligoarginine Peptides: Composed of multiple arginine residues, effective in cellular uptake.
Stapled Peptides: Modified peptides with enhanced stability and cell penetration capabilities.
Penetratin is unique due to its origin from the Antennapedia homeodomain and its ability to deliver a wide range of molecular cargoes with minimal cytotoxicity .
Properties
Molecular Formula |
C108H174N36O22S |
---|---|
Molecular Weight |
2360.8 g/mol |
IUPAC Name |
2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C108H174N36O22S/c1-6-60(3)88(144-99(160)77(40-42-84(115)146)130-90(151)67(113)30-23-48-123-106(117)118)104(165)138-73(36-18-22-47-112)98(159)143-89(61(4)7-2)105(166)142-81(54-64-57-127-69-32-14-12-29-66(64)69)102(163)139-79(52-62-26-9-8-10-27-62)100(161)136-76(39-41-83(114)145)96(157)141-82(55-85(116)147)103(164)135-75(38-25-50-125-108(121)122)93(154)133-74(37-24-49-124-107(119)120)94(155)137-78(43-51-167-5)97(158)132-72(35-17-21-46-111)95(156)140-80(53-63-56-126-68-31-13-11-28-65(63)68)101(162)134-71(34-16-20-45-110)92(153)131-70(33-15-19-44-109)91(152)129-58-86(148)128-59-87(149)150/h8-14,26-29,31-32,56-57,60-61,67,70-82,88-89,126-127H,6-7,15-25,30,33-55,58-59,109-113H2,1-5H3,(H2,114,145)(H2,115,146)(H2,116,147)(H,128,148)(H,129,152)(H,130,151)(H,131,153)(H,132,158)(H,133,154)(H,134,162)(H,135,164)(H,136,161)(H,137,155)(H,138,165)(H,139,163)(H,140,156)(H,141,157)(H,142,166)(H,143,159)(H,144,160)(H,149,150)(H4,117,118,123)(H4,119,120,124)(H4,121,122,125)/t60-,61-,67-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,88-,89-/m0/s1 |
InChI Key |
OWTCNGRIGAUCBN-IQXNUNNASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
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